Blood Glucose Reduction by Sulfonamidodioxepane Products Synthesized from 6-Amino-1,3-dioxepane-5-ol in STZ-Diabetic Mice
U.S. Patent 5,635,529 explicitly demonstrates that sulfonamidodioxepanes synthesized from 6-amino-1,3-dioxepane-5-ol possess measurable hypoglycemic activity. In a streptozotocin-induced diabetic mouse model, subcutaneous administration of cis-6-sulfanylamido-1,3-dioxepane-5-ol at a dose of 20 mg/kg reduced blood glucose by 16.6% at 4 hours post-dose, with glucose levels falling to 83.4% of untreated hyperglycemic controls [1]. This confirms that the amino-dioxepane scaffold yields bioactive products. By contrast, alternative starting materials such as the corresponding epoxide or oxazoline intermediates produce different reaction profiles and final product substitution patterns, though direct comparative bioactivity data between routes is not provided in the patent [1].
| Evidence Dimension | Blood glucose reduction in STZ-diabetic mice (subcutaneous, 4 h post-dose) |
|---|---|
| Target Compound Data | Product derived from 6-amino-1,3-dioxepane-5-ol: 16.6% reduction (83.4% of untreated hyperglycemic control) at 20 mg/kg [1] |
| Comparator Or Baseline | Untreated STZ-diabetic mice (100% blood glucose baseline). Alternative starting materials (epoxide, oxazoline, azirine) listed but not directly compared in the patent for bioactivity [1] |
| Quantified Difference | 16.6% reduction relative to untreated control; no quantitative comparator data for products from alternative starting materials |
| Conditions | Streptozotocin-induced diabetic mouse model; subcutaneous administration; blood glucose measured 4 hours after 20 mg/kg dose |
Why This Matters
This provides a validated quantitative readout for the therapeutic potential accessible through this specific building block, supporting procurement for diabetes drug discovery programs targeting the sulfonamidodioxepane class.
- [1] Dumic M, Filic D, Vinkovic M, Jamnicky B. U.S. Patent 5,635,529. Lines 234-241: cis-6-sulfanylamido-1,3-dioxepane-5-ol at 20 mg/kg s.c. reduced blood glucose by 16.6% in STZ-diabetic mice. 1997. View Source
